molecular formula C23H18FNO3 B2937426 2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one CAS No. 1023878-38-7

2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one

Cat. No. B2937426
CAS RN: 1023878-38-7
M. Wt: 375.399
InChI Key: HZKBIQMEWFZLFN-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one, also known as DMPF-4-FAI, is an indole-based compound which has recently been studied for its potential therapeutic applications. DMPF-4-FAI is a synthetic compound which has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its ability to improve the efficacy of chemotherapy drugs, as well as its potential use in the treatment of neurodegenerative diseases.

Scientific Research Applications

Cheminformatics

The compound’s structure can be used in cheminformatics databases, like IMPPAT , to study its physicochemical properties, drug-likeness, and molecular scaffolds. This can help in identifying its similarity to known therapeutic agents and predicting its behavior in biological systems.

Therapeutic Applications in Traditional Medicine

Given the compound’s structural similarity to phytochemicals found in Indian medicinal plants, it could be studied for its therapeutic uses in traditional medicine. The IMPPAT database could serve as a resource for comparing the compound to known phytochemicals and exploring its potential uses based on traditional knowledge.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-(4-fluoroanilino)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO3/c1-27-19-12-7-14(13-20(19)28-2)21-22(25-16-10-8-15(24)9-11-16)17-5-3-4-6-18(17)23(21)26/h3-13,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKBIQMEWFZLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one

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